Tert-butyl 6-iodohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

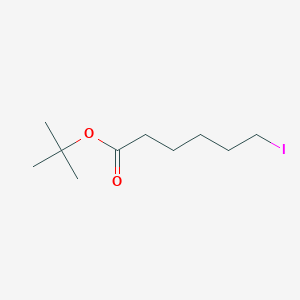

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-iodohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNOXJIFTSBCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513783 | |

| Record name | tert-Butyl 6-iodohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67899-04-1 | |

| Record name | Hexanoic acid, 6-iodo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67899-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-iodohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 6-Iodohexanoate: Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Bifunctional Linker

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic deployment of bifunctional molecules is paramount. tert-Butyl 6-iodohexanoate emerges as a highly valuable building block, offering a unique combination of a reactive primary alkyl iodide and a sterically protected carboxylic acid ester. Its linear six-carbon chain provides a flexible spacer, making it an ideal candidate for linker chemistry, while the distinct reactivity of its two functional groups allows for orthogonal synthetic strategies. This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The utility of this compound in synthetic protocols is underpinned by its distinct physical and chemical characteristics. While some experimental data is sparse, reliable predictions and comparisons with analogous structures provide a robust profile for experimental design.

Data Summary Table

| Property | Value / Description | Source / Comment |

| CAS Number | 67899-04-1 | [1] |

| Molecular Formula | C₁₀H₁₉IO₂ | [2] |

| Molecular Weight | 298.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | Inferred from bromo-analogue[3] |

| Boiling Point | ~260-280 °C (Predicted) | Estimated based on bromo-analogue (~256 °C)[3] |

| Density | ~1.3 g/cm³ (Predicted) | Estimated based on bromo-analogue (~1.19 g/cm³)[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate) | Inferred from bromo-analogue and general alkyl halide properties |

| Stability | Often supplied stabilized with copper chips; may be sensitive to light and heat. | [2] |

Structural Elucidation and Spectral Data

Accurate characterization of this compound is critical for its use in synthesis. Below are the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides clear diagnostic signals for the key structural motifs.

-

δ ~3.20 ppm (t, 2H, J ≈ 7 Hz): This triplet corresponds to the two protons on the carbon atom directly attached to the iodine (-CH₂-I). The electron-withdrawing effect of iodine deshields these protons significantly.

-

δ ~2.20 ppm (t, 2H, J ≈ 7 Hz): This triplet is assigned to the protons on the carbon alpha to the carbonyl group (-CH₂-C=O).

-

δ ~1.85 ppm (p, 2H): A pentet arising from the methylene protons adjacent to the -CH₂-I group.

-

δ ~1.65-1.40 ppm (m, 2H): A multiplet for the remaining central methylene group in the alkyl chain.

-

δ ~1.45 ppm (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group (-(CH₃)₃).[4]

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum confirms the presence of all 10 carbon atoms in their unique chemical environments.

-

δ ~172 ppm: The carbonyl carbon of the ester group.[2]

-

δ ~80 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).[2]

-

δ ~35-45 ppm: Range for the carbon alpha to the carbonyl.

-

δ ~33 ppm: The methylene carbon adjacent to the iodinated carbon.

-

δ ~28 ppm: The nine equivalent methyl carbons of the tert-butyl group.[2]

-

δ ~25-30 ppm: Range for the other methylene carbons in the chain.

-

δ ~6 ppm: The carbon atom directly bonded to iodine (-CH₂-I), which is significantly shielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is dominated by the strong carbonyl stretch of the ester.

-

~2960-2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching of the alkyl chain and tert-butyl group.[5]

-

~1730 cm⁻¹: A very strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the saturated ester.[6]

-

~1150 cm⁻¹: A strong C-O stretch associated with the ester linkage.[6]

-

~500-600 cm⁻¹: A medium to weak absorption corresponding to the C-I bond stretch.[5]

Synthesis and Reaction Protocols

The most efficient and common synthesis of this compound is achieved via a halide exchange reaction, specifically the Finkelstein reaction, starting from its more readily available bromo-analogue.

Protocol: Synthesis via Finkelstein Reaction

This protocol details the conversion of tert-butyl 6-bromohexanoate to the target iodo-compound. The driving force for this SN2 reaction is the precipitation of sodium bromide in acetone, which is poorly soluble, thus pushing the equilibrium towards the product.[7]

Materials:

-

tert-Butyl 6-bromohexanoate (1.0 eq)

-

Sodium iodide (NaI, 3.0-5.0 eq)

-

Anhydrous Acetone

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tert-butyl 6-bromohexanoate in anhydrous acetone (approx. 5-10 mL per gram of starting material).

-

Addition of NaI: Add sodium iodide to the solution. A significant excess is used to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux. The reaction is typically monitored by TLC or GC-MS. A fine white precipitate (NaBr) will form as the reaction proceeds. The reaction is usually complete within 12-24 hours.

-

Work-up: After cooling to room temperature, remove the acetone under reduced pressure.

-

Extraction: Partition the residue between diethyl ether and water. Separate the layers and wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Causality Behind Choices:

-

Acetone as Solvent: Acetone is the solvent of choice because NaI is soluble in it, whereas the NaBr or NaCl byproducts are not. This insolubility is the thermodynamic driving force for the reaction.[7]

-

Excess NaI: Using a large excess of the nucleophile (iodide) maximizes the reaction rate according to the principles of SN2 kinetics and Le Châtelier's principle.

-

Thiosulfate Wash: This step is crucial to quench and remove any I₂ that may have formed via oxidation, which would otherwise color the final product.

Caption: Workflow for the Finkelstein synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups.

-

The Alkyl Iodide (SN2 Reactions): The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack via an SN2 mechanism.[8] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, thiols, carboxylates, and stabilized carbanions), attaching the six-carbon linker to another molecule of interest.

-

The tert-Butyl Ester (Acid-Labile Protecting Group): The bulky tert-butyl group provides excellent steric protection for the ester carbonyl, rendering it highly resistant to basic conditions and most nucleophiles that would typically hydrolyze or transesterify a less hindered ester. However, this group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to unmask the carboxylic acid. This deprotection proceeds via a stable tertiary carbocation mechanism.

This dual reactivity allows for a synthetic sequence where the iodide is first displaced by a nucleophile, and the ester is deprotected in a subsequent step to reveal a carboxylic acid for further functionalization, such as amide bond formation.

Caption: Orthogonal reactivity pathways of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several research areas.

-

Linker for PROTACs and Molecular Glues: In the rapidly advancing field of targeted protein degradation, this molecule is an ideal linker for synthesizing Proteolysis Targeting Chimeras (PROTACs). The six-carbon chain provides the necessary length and flexibility to bridge a target-binding ligand and an E3 ligase-recruiting moiety, facilitating the formation of a productive ternary complex. The iodo-group offers a highly reactive handle for initial conjugation.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, weakly binding fragments are often linked together to create higher-affinity leads. This compound serves as a versatile scaffold for covalently connecting such fragments.

-

Surface Modification and Biomaterials: The alkyl iodide can be used to functionalize surfaces, while the protected carboxylate can be later deprotected to introduce charge or provide an attachment point for biomolecules.

-

General Organic Synthesis: It is a key intermediate for synthesizing complex molecules where a six-carbon chain with a terminal functional handle is required. The iodine atom also enables participation in carbon-carbon bond-forming reactions like Suzuki and Stille couplings, further expanding its synthetic utility.[2]

Safety and Handling

While a specific, comprehensive safety profile for this compound is not widely published, its structure as a primary alkyl halide and ester suggests that standard laboratory precautions for this class of compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling the compound.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. It is likely to be an irritant. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong acids/bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. Refrigeration (2-8°C) is recommended for long-term stability.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

This compound is a potent and versatile synthetic intermediate whose value is derived from its bifunctional nature. The combination of a highly reactive primary alkyl iodide and a robust, acid-labile tert-butyl ester protecting group provides chemists with a powerful tool for linker-based synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

ChemBK. (2024). tert-butyl 6-bromohexanoate. Available at: [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Available at: [Link]

-

Organic Syntheses. (n.d.). COPPER-CATALYZED CONJUGATE ADDITION OF FUNCTIONALIZED ORGANOZINC REAGENTS TO α,β-UNSATURATED KETONES. Available at: [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chembk.com [chembk.com]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

Spectroscopic Unveiling of tert-Butyl 6-Iodohexanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug development, a profound understanding of the structural and electronic properties of key intermediates is paramount. Tert-butyl 6-iodohexanoate, a versatile bifunctional molecule, serves as a critical building block in the assembly of complex organic architectures, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs). Its utility stems from the orthogonal reactivity of the terminal iodide, a proficient leaving group for nucleophilic substitution and cross-coupling reactions, and the sterically hindered tert-butyl ester, which offers robust protection of the carboxylic acid functionality under a variety of reaction conditions.

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the spectroscopic data of this compound. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the fundamental knowledge required for the unambiguous identification, purity assessment, and strategic utilization of this important synthetic intermediate. The ensuing discussion will not only present the spectral data but also elucidate the underlying principles that govern the observed spectroscopic behavior, thereby fostering a deeper understanding of its chemical nature.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear visualization of the molecular structure.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to ensure adequate signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.19 | Triplet (t) | 2H | -CH₂-I | The methylene protons adjacent to the electronegative iodine atom are significantly deshielded and appear at the lowest field. They are split into a triplet by the adjacent methylene group. |

| ~2.20 | Triplet (t) | 2H | -CH₂-COO- | The methylene protons alpha to the carbonyl group are deshielded and appear as a triplet due to coupling with the neighboring methylene protons. |

| ~1.85 | Quintet | 2H | -CH₂-CH₂-I | These methylene protons are coupled to the two adjacent methylene groups, resulting in a quintet (or a more complex multiplet). |

| ~1.63 | Quintet | 2H | -CH₂-CH₂-COO- | Similar to the protons at ~1.85 ppm, these are split by the two neighboring methylene groups. |

| ~1.44 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are magnetically shielded and appear as a sharp singlet due to the absence of adjacent protons. This high-intensity singlet is a characteristic feature of the tert-butyl group.[2] |

| ~1.43 | Multiplet | 2H | -CH₂-CH₂-CH₂- | The central methylene protons of the hexyl chain. |

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.5 | -COO- | The carbonyl carbon of the ester is highly deshielded and appears at the lowest field. |

| ~80.3 | -O-C(CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| ~35.0 | -CH₂-COO- | The carbon alpha to the carbonyl group. |

| ~33.5 | -CH₂-CH₂-I | The carbon adjacent to the iodine atom. |

| ~30.0 | -CH₂-CH₂-CH₂-I | |

| ~28.1 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal.[1] |

| ~24.5 | -CH₂-CH₂-COO- | |

| ~6.5 | -CH₂-I | The carbon directly bonded to the iodine atom is significantly shielded due to the "heavy atom effect". |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the standard mid-IR range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of the ester functional group and the alkyl chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950-2850 | Strong | C-H stretch (sp³) | These absorptions are characteristic of the C-H stretching vibrations in the alkyl chain and the tert-butyl group. |

| ~1735 | Strong, Sharp | C=O stretch (ester) | This is a highly characteristic and intense absorption for the carbonyl group of a saturated aliphatic ester. |

| ~1465 | Medium | C-H bend (CH₂) | Corresponds to the scissoring vibration of the methylene groups in the chain. |

| ~1365 | Medium | C-H bend (tert-butyl) | A characteristic bending vibration for the tert-butyl group. |

| ~1160 | Strong | C-O stretch (ester) | The C-O single bond stretching of the ester group typically gives a strong absorption in the fingerprint region. |

| ~550 | Weak-Medium | C-I stretch | The carbon-iodine bond stretching vibration occurs at low frequency and is found in the fingerprint region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds. In EI, high-energy electrons bombard the molecule, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of specific bonds.

| m/z | Proposed Fragment | Rationale for Formation |

| 298 | [C₁₀H₁₉IO₂]⁺ | Molecular ion (M⁺). Its observation confirms the molecular weight of the compound. |

| 241 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical from the ester group. |

| 171 | [M - I]⁺ | Loss of an iodine radical. |

| 127 | [I]⁺ | Iodine cation. |

| 57 | [C₄H₉]⁺ | Tert-butyl cation, often a very stable and abundant fragment. This is a characteristic peak for compounds containing a tert-butyl group. |

Key Fragmentation Pathways

The fragmentation of this compound under electron ionization is dictated by the relative strengths of its bonds and the stability of the resulting fragments.

Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, with the characteristic singlet of the tert-butyl group and the downfield shift of the methylene group attached to the iodine atom serving as key diagnostic signals. The strong carbonyl stretch in the IR spectrum confirms the presence of the ester functionality, while the C-I stretch, though weaker, can also be identified. Mass spectrometry provides the definitive molecular weight and reveals characteristic fragmentation patterns, including the prominent loss of the tert-butyl group and the iodine atom.

For researchers in drug development and organic synthesis, a thorough understanding of this data is not merely academic; it is a prerequisite for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products. By leveraging the insights provided by these complementary spectroscopic techniques, scientists can proceed with confidence in the structural integrity of this compound, a cornerstone for the construction of novel and impactful molecules.

References

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical and Pharmaceutical Research.

-

SpectraBase. 6-Iodohexanoic acid. [Link]

-

NIST. Hexanoic acid, 1-methylethyl ester. [Link]

-

SpectraBase. Hexanoic acid, 1,1-dimethylethyl ester. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

MySkinRecipes. This compound. [Link]

-

Taylor & Francis Online. NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide. [Link]

-

University of Washington. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ResearchGate. Synthesis, structural characterization and computational DFT studies, vibrational dynamics and Hirshfeld surface analysis of tert-butyl (4-fluoro-2-nitrophenyl) carbamate and di-tert-butyl (4-fluoro-2-nitrophenyl) iminodicarbonate. [Link]

-

ResearchGate. Synthesis and Characterization of BHT-Derived tert -Butyl Dendrons. [Link]

-

ResearchGate. (PDF) Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 6-Iodohexanoate: A Versatile Linker in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 6-iodohexanoate, a pivotal building block in contemporary organic synthesis and pharmaceutical research. With full editorial control, this document delves into the compound's core attributes, synthesis, and applications, emphasizing its role as a versatile linker in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The information presented herein is grounded in scientific literature and established chemical principles, ensuring technical accuracy and actionable insights for professionals in the field.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a terminal iodine atom and a tert-butyl ester. This unique structure provides two key functionalities: the alkyl iodide serves as a highly reactive electrophile for nucleophilic substitution, while the tert-butyl ester acts as a sterically hindered and acid-labile protecting group for the carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67899-04-1 | [1] |

| Molecular Formula | C₁₀H₁₉IO₂ | [1] |

| Molecular Weight | 298.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Inferred from bromo-analogue |

| Boiling Point | Not readily available; predicted to be higher than bromo-analogue | N/A |

| Solubility | High solubility in various organic solvents (e.g., DMF, DCM, THF) | Inferred from bromo-analogue |

The Strategic Advantage of the Iodo-Linker in Synthesis

In the realm of bifunctional linkers, the choice of the terminal halide is a critical decision that dictates reactivity and synthetic strategy. While the more common tert-butyl 6-bromohexanoate is a valuable tool, the iodo-analogue offers a distinct advantage in terms of reactivity.

The carbon-iodine bond is weaker than the carbon-bromine bond, making iodide an excellent leaving group in nucleophilic substitution reactions.[2][3][4] This enhanced reactivity translates to milder reaction conditions, faster reaction times, and often higher yields, which are crucial considerations in multi-step syntheses common in drug development.[2] The general order of reactivity for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[2]

Synthesis of this compound

The synthesis of this compound can be readily achieved from its bromo-analogue via a Finkelstein reaction. This reaction involves the treatment of an alkyl bromide with an excess of sodium iodide in a suitable solvent, typically acetone or anhydrous N,N-Dimethylformamide (DMF). The equilibrium is driven towards the formation of the alkyl iodide by the precipitation of the less soluble sodium bromide in the reaction solvent.

Experimental Protocol: Synthesis of this compound from tert-Butyl 6-Bromohexanoate

Materials:

-

tert-Butyl 6-bromohexanoate (1.0 eq)

-

Sodium iodide (NaI) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tert-butyl 6-bromohexanoate in anhydrous DMF, add sodium iodide.

-

Stir the mixture at 60 °C for 1 hour.[5] The in-situ formation of the more reactive iodo-linker is often utilized in one-pot procedures for subsequent reactions.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Applications in Drug Discovery: The PROTAC Revolution

The most significant application of this compound in modern drug discovery is as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][6] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The six-carbon chain of this compound provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]

The terminal iodide of this compound serves as a reactive handle for its conjugation to one of the ligands, typically through a nucleophilic substitution reaction with an amine, thiol, or hydroxyl group on the ligand.[8] The tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions in a later step to be coupled with the second ligand, completing the PROTAC synthesis.[9]

Workflow: Synthesis of a PROTAC using this compound

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. quora.com [quora.com]

- 4. chemistry.coach [chemistry.coach]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

reactivity of the carbon-iodine bond in tert-butyl 6-iodohexanoate

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in tert-Butyl 6-Iodohexanoate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical reactivity of this compound, a bifunctional molecule of significant utility in organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying principles governing the behavior of its primary carbon-iodine bond. We will examine the intrinsic properties of the C-I bond, its susceptibility to nucleophilic attack and elimination, and the practical considerations for leveraging its reactivity in complex synthetic pathways.

Molecular Architecture and Intrinsic Bond Properties

This compound possesses two key functional groups: a sterically hindered tert-butyl ester and a primary alkyl iodide. This arrangement allows for selective manipulation, as the reactivity of the C-I bond can be addressed under conditions that leave the robust ester group intact.[1][2]

The Carbon-Iodine Bond: A Nexus of Reactivity

The reactivity of this molecule is overwhelmingly dictated by the properties of the carbon-iodine bond. Three core factors make it an excellent substrate for substitution reactions:

-

Bond Strength: The C-I bond is the weakest of the carbon-halogen bonds. This low bond dissociation energy means less energy is required to cleave it during a chemical reaction, contributing to higher reaction rates compared to other alkyl halides.[3][4]

-

Leaving Group Ability: The iodide ion (I⁻) is an exceptional leaving group. Its stability is derived from being the conjugate base of a very strong acid, hydroiodic acid (HI).[5] Its large atomic radius allows the negative charge to be dispersed over a greater volume, further enhancing its stability upon departure.[5][6][7]

-

Polarity: While the C-I bond is polarized due to the difference in electronegativity between carbon and iodine, it is the least polar among the common alkyl halides.[8] Therefore, its high reactivity is influenced more by the weak bond strength and the stability of the resulting iodide anion than by the bond's polarity.[9][10]

Table 1: Comparative Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond | BDE (kJ/mol) | Relative Reactivity Order |

| C-F | 484 | Least Reactive |

| C-Cl | 338 | ↓ |

| C-Br | 276 | ↓ |

| C-I | 238 | Most Reactive |

(Data sourced from multiple chemical resources, see Reference[4])

This trend clearly illustrates that alkyl iodides are the most reactive members of this functional class.[3][11]

Dominant Reaction Pathways: SN2 Substitution

Given that the iodine atom is attached to a primary carbon, the bimolecular nucleophilic substitution (Sₙ2) mechanism is the strongly favored reaction pathway.[2] This is due to the low steric hindrance around the electrophilic carbon, allowing for unimpeded access by a nucleophile.[12][13][14]

The Sₙ2 Mechanism

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the leaving group (iodide).[15] This "backside attack" leads to the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-iodine bond.

Caption: Generalized Sₙ2 reaction mechanism at a primary carbon.

The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents like DMF, DMSO, or acetone are ideal as they can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[16]

Competing Pathways: E2 Elimination

While Sₙ2 is dominant, the bimolecular elimination (E2) pathway is a potential side reaction that must be managed.[16] In this pathway, a base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), leading to the formation of an alkene.

The E2 Mechanism

Caption: The E2 mechanism, a potential side reaction.

Controlling the Sₙ2 vs. E2 Competition

For a primary alkyl halide like this compound, Sₙ2 is generally favored.[16] However, the outcome can be steered by carefully selecting the reaction conditions. The choice of the base/nucleophile is the most critical factor.

Table 2: Guiding Sₙ2 vs. E2 Reaction Outcomes

| Factor | To Favor Sₙ2 (Substitution) | To Favor E2 (Elimination) | Rationale |

| Base/Nucleophile | Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻).[16] | Use a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU).[16][17] | Strong, bulky bases are poor nucleophiles and preferentially act as bases, abstracting a proton. |

| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone).[16] | Polar protic (e.g., Ethanol, water).[16] | Protic solvents can stabilize the transition state of elimination reactions. |

| Temperature | Lower reaction temperatures.[16] | Higher reaction temperatures.[16] | Elimination reactions have a higher activation energy and are favored by increased heat. |

Experimental Protocols: Synthetic Applications

The high reactivity of the C-I bond makes this compound an excellent precursor for introducing a functionalized six-carbon chain. The following protocols are representative of typical Sₙ2 displacements.

Workflow Diagram: General Nucleophilic Substitution

Caption: Standard workflow for Sₙ2 reactions.

Protocol 4.1: Synthesis of tert-Butyl 6-azidohexanoate

The azide functional group is a highly versatile synthetic handle, readily used in "click" chemistry (Huisgen cycloaddition) or for reduction to a primary amine. This protocol is adapted from procedures for the analogous bromo-compound.[2][18]

-

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF (to a concentration of approx. 0.5 M).

-

Add sodium azide to the stirred solution.

-

Stir the reaction mixture at room temperature (approx. 25 °C) for 12-18 hours. Rationale: The high reactivity of the iodide may allow for lower temperatures and shorter reaction times compared to the bromide equivalent.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

-

Protocol 4.2: Synthesis of tert-Butyl 6-cyanohexanoate

The introduction of a nitrile group provides a precursor for conversion to carboxylic acids, amines, or ketones.

-

Materials:

-

This compound (1.0 eq)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve this compound in anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.

-

Add sodium cyanide in one portion.

-

Heat the reaction mixture to 50-60 °C. Rationale: While iodide is very reactive, gentle heating can ensure the reaction proceeds to completion in a reasonable timeframe.

-

Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and carefully pour it into a large volume of water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure nitrile.

-

Conclusion

The reactivity of this compound is dominated by its primary carbon-iodine bond. This bond's inherent weakness and the exceptional stability of the iodide leaving group make the molecule an outstanding substrate for Sₙ2 reactions. By understanding the principles of the Sₙ2/E2 competition and carefully controlling reaction parameters—particularly the choice of nucleophile and temperature—researchers can effectively and selectively introduce a wide variety of functional groups. The stability of the tert-butyl ester under most nucleophilic conditions provides an orthogonal handle, further cementing the role of this reagent as a valuable and versatile building block in modern organic synthesis.

References

- Vertex AI Search. (n.d.). Alkyl Iodide.

-

Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved January 2, 2026, from [Link]

-

Pearson. (n.d.). Why is iodine considered a better leaving group than fluorine in nucleophilic substitution reactions?. Retrieved January 2, 2026, from [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 8.5: Leaving Groups. Retrieved January 2, 2026, from [Link]

-

Química Organica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved January 2, 2026, from [Link]

-

Michigan State University Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved January 2, 2026, from [Link]

-

Filo. (2023). The dissociation energy of a carbon-iodine bond is typically about 240 kJ/mol. Retrieved January 2, 2026, from [Link]

-

YouTube. (2020). Reactivity of Alkyl Halides. Retrieved January 2, 2026, from [Link]

-

PMC. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved January 2, 2026, from [Link]

-

Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved January 2, 2026, from [Link]

-

JoVE. (2023). Video: Elimination Reactions. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Elimination reaction. Retrieved January 2, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved January 2, 2026, from [Link]

-

ChemServ. (n.d.). Alkyl Halide Reactivity. Retrieved January 2, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Structure and Reactivity of Alkyl Halides. Retrieved January 2, 2026, from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). RR2. Radical Initiation: Bond Homolysis. Retrieved January 2, 2026, from [Link]

-

JoVE. (2023). Video: Leaving Groups. Retrieved January 2, 2026, from [Link]

-

Quora. (2017). Why is iodine a good nucleophile as well as a good leaving group?. Retrieved January 2, 2026, from [Link]

-

PMC - NIH. (2017). Mechanistic Investigation of the Carbon–Iodine Bond Activation on the Niobium–Carbon Cluster. Retrieved January 2, 2026, from [Link]

-

Quora. (2018). Which is a major factor which decide the reactivity of alkyl halides?. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 4.7: Factors Affecting the SN1 Reaction. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (2017). Mechanistic Investigation of the Carbon–Iodine Bond Activation on the Niobium–Carbon Cluster | ACS Omega. Retrieved January 2, 2026, from [Link]

-

University of Arizona. (n.d.). Bond Dissociation Energies. Retrieved January 2, 2026, from [Link]

- Google Patents. (2014). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

University of Colorado Boulder. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Alkyl Halide Reactivity [chemserv.centre.edu]

- 4. quora.com [quora.com]

- 5. Video: Leaving Groups [jove.com]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. people.wou.edu [people.wou.edu]

- 16. benchchem.com [benchchem.com]

- 17. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Exploratory Reactions and Potential of tert-Butyl 6-Iodohexanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of tert-butyl 6-iodohexanoate, a versatile bifunctional molecule poised for significant applications in organic synthesis and drug discovery. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into its synthesis, reactivity, and potential as a key building block. We will dissect its role in a variety of exploratory reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. Furthermore, we will illuminate its emerging importance as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Detailed, step-by-step methodologies, quantitative data, and mechanistic visualizations are provided to empower researchers to fully harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the intricate tapestry of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, with its unique combination of a reactive primary alkyl iodide and a sterically hindered tert-butyl ester, presents itself as a formidable tool in the synthetic chemist's arsenal.

The primary iodide serves as an excellent leaving group in a multitude of nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of a six-carbon aliphatic spacer. Concurrently, the tert-butyl ester provides robust protection for the carboxylic acid functionality, stable to a wide array of reaction conditions, yet readily cleavable under acidic protocols. This orthogonal reactivity is the cornerstone of its utility, enabling sequential and controlled molecular elaboration. This guide will provide a deep dive into the practical applications and synthetic nuances of this promising, yet underexplored, reagent.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis of this compound is the essential first step for its widespread application. While direct iodination of the corresponding carboxylic acid can be challenging, a more common and efficient approach involves a two-step sequence starting from 6-bromohexanoic acid.

Synthesis Pathway

The synthesis commences with the esterification of 6-bromohexanoic acid to its tert-butyl ester, followed by a Finkelstein reaction to exchange the bromide for an iodide.

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of tert-Butyl 6-bromohexanoate [1]

This protocol describes the esterification of 6-bromohexanoic acid using di-tert-butyl dicarbonate.

-

Reaction Setup: To a solution of 6-bromohexanoic acid (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-bromohexanoate.

Protocol 2.2.2: Synthesis of this compound (Finkelstein Reaction)

This procedure details the halide exchange reaction to yield the target compound.

-

Reaction Setup: Dissolve tert-butyl 6-bromohexanoate (1.0 eq) in acetone.

-

Reagent Addition: Add sodium iodide (NaI) (1.5 - 3.0 eq) to the solution.

-

Reaction Conditions: Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide.

-

Isolation: Remove the acetone from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer to give the crude product, which can be purified by vacuum distillation or flash column chromatography.

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉IO₂ | [2] |

| Molecular Weight | 298.16 g/mol | [2] |

| CAS Number | 67899-04-1 | [2] |

| Appearance | Colorless to pale yellow liquid | Assumed |

| Boiling Point | Not available | |

| Storage Conditions | 2-8°C, protected from light | [3] |

Spectroscopic Data (Predicted and from Analogs):

-

¹H NMR (CDCl₃): The spectrum is expected to show a triplet at approximately 3.2 ppm corresponding to the two protons adjacent to the iodine atom (-CH₂-I). The protons alpha to the carbonyl group (-CH₂-COO-) should appear as a triplet around 2.2 ppm. The large singlet for the tert-butyl group will be prominent at about 1.45 ppm. The remaining methylene protons will be observed as multiplets in the 1.3-1.9 ppm region. A similar compound, tert-butyl (6-iodohexyl)carbamate, shows a triplet at 3.18 ppm for the -CH₂-I protons.[4]

-

¹³C NMR (CDCl₃): The carbon attached to the iodine is expected to have a chemical shift in the range of 5-15 ppm. The carbonyl carbon should be observed around 172 ppm, and the quaternary carbon of the tert-butyl group at approximately 80 ppm. The methyl carbons of the tert-butyl group will appear around 28 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester will be present around 1730 cm⁻¹. The C-O stretching vibrations will appear in the 1150-1250 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will likely show a molecular ion peak (M⁺) at m/z 298. The fragmentation pattern is expected to include the loss of the tert-butyl group (m/z 57) and subsequent fragments.

Exploratory Reactions: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its ability to participate in a wide range of chemical transformations. The primary alkyl iodide is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

The primary alkyl iodide moiety of this compound is highly susceptible to Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the six-carbon chain.

Caption: Nucleophilic substitution reactions of this compound.

Protocol 3.1.1: General Procedure for N-Alkylation of a Secondary Amine [2][5]

-

Reaction Setup: To a solution of the secondary amine (e.g., piperidine) (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0-3.0 eq).

-

Reagent Addition: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or heat to 50-80 °C to drive the reaction to completion. Monitor by TLC.

-

Work-up: After the starting material is consumed, filter off the inorganic salts and concentrate the filtrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C bonds.

3.2.1. Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp)-C(sp³) bond by reacting the alkyl iodide with a terminal alkyne.[6][7][8][9][10]

Caption: Sonogashira coupling of this compound.

Protocol 3.2.1.1: General Procedure for Sonogashira Coupling of a Primary Alkyl Iodide [6]

-

Reaction Setup: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), CuI (1-3 mol%), and the terminal alkyne (1.2 eq).

-

Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine).

-

Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.

3.2.2. Stille Coupling

The Stille coupling enables the formation of a C(sp³)-C(sp²) bond by reacting the alkyl iodide with an organostannane reagent.[11][12][13][14]

Protocol 3.2.2.1: General Procedure for Stille Coupling of an Unactivated Alkyl Iodide [11]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the organostannane (e.g., tributyl(vinyl)stannane, 1.1 eq), and this compound (1.0 eq) in a dry solvent like THF or toluene.

-

Additives: In some cases, the addition of a copper(I) salt as a co-catalyst can accelerate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction and perform a work-up, which may include a fluoride wash to remove tin byproducts. Purify the product by column chromatography.

Application in Drug Discovery: A Versatile Linker for PROTACs

One of the most exciting applications of this compound and its bromo-analogue is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][16][17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker that connects the target protein ligand and the E3 ligase ligand is a critical component, and the six-carbon chain of this compound provides an ideal length and flexibility for many applications.

Caption: General workflow for PROTAC synthesis using this compound.

Protocol 4.1: Synthesis of a PROTAC using a Haloalkane Linker

This protocol provides a general outline for the synthesis of a PROTAC, where this compound is used to link an amine-containing E3 ligase ligand and a carboxylic acid-containing target protein ligand.

-

Alkylation of the E3 Ligase Ligand: React the amine-functionalized E3 ligase ligand with this compound under basic conditions, as described in Protocol 3.1.1, to form the linker-E3 ligase conjugate.

-

Deprotection of the tert-Butyl Ester: Dissolve the linker-E3 ligase conjugate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) and stir at room temperature.[19][20][21][22][23] Monitor the deprotection by LC-MS. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is often used in the next step without further purification.

-

Amide Coupling: Couple the deprotected linker-E3 ligase conjugate with the amine-functionalized target protein ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as DMF.

-

Purification: Purify the final PROTAC molecule by preparative HPLC.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block in modern organic synthesis. Its orthogonal reactivity allows for a wide range of chemical transformations, making it an ideal intermediate for the synthesis of complex molecules. The exploratory reactions detailed in this guide, from nucleophilic substitutions to palladium-catalyzed cross-couplings, only scratch the surface of its potential.

The growing importance of this molecule as a linker in the development of PROTACs highlights its relevance in the field of drug discovery. As researchers continue to push the boundaries of targeted protein degradation, the demand for well-characterized and versatile linkers like this compound will undoubtedly increase. This guide serves as a foundational resource to empower scientists to fully leverage the synthetic potential of this powerful reagent in their pursuit of novel therapeutics and innovative chemical entities.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

-

ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]

-

Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 1 H NMR spectrum of tert-butyl (6-iodohexyl)carbamate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amination. Retrieved from [Link]

-

National Institutes of Health. (2020). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Exploratory Target Antitumor Therapy. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of the secondary alkyl iodide partner for the amination with N-nucleophile 2 Notes. Retrieved from [Link]

-

Chemistry Student. (2022). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl iodide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl iodide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.ch [fishersci.ch]

- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. explorationpub.com [explorationpub.com]

- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. tert-Butyl Esters [organic-chemistry.org]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of tert-Butyl 6-Iodohexanoate

Introduction

Tert-butyl 6-iodohexanoate is a valuable bifunctional molecule in organic synthesis, frequently employed as a building block or linker in the development of complex molecular architectures, including PROTACs and other biologically active compounds.[1] Its structure incorporates a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxylic acid, and a primary alkyl iodide, an excellent leaving group for nucleophilic substitution and a versatile handle for cross-coupling reactions.[2][3][4]

This guide provides a detailed, two-step synthetic protocol for this compound, commencing from the commercially available 6-bromohexanoic acid. The synthesis involves an initial esterification to introduce the tert-butyl protecting group, followed by a Finkelstein halogen exchange reaction to yield the final iodo-alkane. The rationale behind the choice of reagents, reaction conditions, and purification methods is discussed to provide researchers with a comprehensive understanding of the protocol.

Overall Synthetic Scheme

The synthesis is approached in two sequential steps:

-

Esterification: 6-Bromohexanoic acid is converted to its tert-butyl ester.

-

Halogen Exchange: The resulting tert-butyl 6-bromohexanoate undergoes a Finkelstein reaction to yield the target compound, this compound.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of tert-Butyl 6-Bromohexanoate

The direct esterification of a carboxylic acid with tert-butanol under acidic catalysis is often challenging due to the facile acid-catalyzed dehydration of tert-butanol to isobutylene.[5][6] To circumvent this, we will employ a milder and highly efficient method utilizing di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This method avoids strong acids and generally proceeds at room temperature with high yields.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| 6-Bromohexanoic acid | 195.04 | 10.0 g (51.3 mmol) |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.4 g (61.5 mmol) |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.63 g (5.1 mmol) |

| tert-Butanol | 74.12 | 5.7 g (76.9 mmol) |

| Dichloromethane (DCM), anhydrous | - | 200 mL |

| Saturated aq. NaHCO₃ solution | - | 100 mL |

| Brine (Saturated aq. NaCl) | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g |

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Protocol

-

Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 6-bromohexanoic acid (10.0 g, 51.3 mmol).

-

Dissolution: Add 200 mL of anhydrous dichloromethane (DCM) to the flask and stir until the acid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add tert-butanol (5.7 g, 76.9 mmol), di-tert-butyl dicarbonate (13.4 g, 61.5 mmol), and 4-(dimethylaminopyridine) (DMAP) (0.63 g, 5.1 mmol).

-

Expert Insight: The reaction will effervesce (CO₂ evolution) upon addition of the reagents. Ensure the flask is not sealed tightly. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride for reaction with the carboxylic acid.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), observing the disappearance of the more polar 6-bromohexanoic acid spot.

-

Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a 500 mL separatory funnel. Add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acid and anhydride.

-

Work-up - Extraction: Shake the funnel, venting frequently. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a pale yellow oil.[7]

Purification

The crude tert-butyl 6-bromohexanoate is often of sufficient purity for the next step. However, if TLC indicates significant impurities, purification can be achieved by flash column chromatography on silica gel.[8]

-

Stationary Phase: Silica gel (40-63 µm)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) is typically effective.[8] The product is non-polar and will elute early.

Part 2: Synthesis of this compound via Finkelstein Reaction

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| tert-Butyl 6-bromohexanoate | 251.16 | ~12.9 g (51.3 mmol) |

| Sodium Iodide (NaI), anhydrous | 149.89 | 11.5 g (76.9 mmol) |

| Acetone, anhydrous | - | 250 mL |

| Diethyl ether | - | 200 mL |

| Saturated aq. Na₂S₂O₃ solution | - | 50 mL |

| Brine (Saturated aq. NaCl) | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g |

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude tert-butyl 6-bromohexanoate (~12.9 g, 51.3 mmol) in 250 mL of anhydrous acetone.

-

Addition of Sodium Iodide: Add anhydrous sodium iodide (11.5 g, 76.9 mmol) to the solution.

-

Expert Insight: Using an excess of sodium iodide helps to drive the reaction to completion. It is crucial to use anhydrous acetone as water can interfere with the reaction and the solubility of the salts.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C) with vigorous stirring. A white precipitate (NaBr) should begin to form.

-

Reaction Monitoring: Continue refluxing for 4-6 hours. The reaction can be monitored by TLC, observing the formation of the slightly less polar product spot.

-

Work-up - Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the white precipitate (NaBr) using a Büchner funnel and wash the solid with a small amount of acetone.

-

Work-up - Concentration: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting residue in 200 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine (indicated by a yellow or brown color).

-

Work-up - Final Washes: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a pale yellow oil.

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization Data

The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy.

Expected ¹H NMR Data for this compound (CDCl₃, 300 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.19 | t | 2H | -CH₂-I |

| ~2.20 | t | 2H | -CH₂-C(O)O- |

| ~1.85 | p | 2H | -CH₂-CH₂-I |

| ~1.62 | p | 2H | -CH₂-CH₂-C(O)O- |

| ~1.44 | s | 9H | -C(CH₃)₃ |

| ~1.42 | m | 2H | -CH₂-CH₂-CH₂- |

Note: Chemical shifts are approximate and may vary slightly. The provided data is based on typical values for similar structures.[12][13][14]

Safety & Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium Iodide (NaI): Causes skin and serious eye irritation. May cause damage to organs (thyroid) through prolonged or repeated exposure.[15] Handle in a fume hood and avoid creating dust.[16]

-

Acetone: Highly flammable liquid and vapor. Keep away from heat and ignition sources.

-

Di-tert-butyl dicarbonate (Boc₂O): Can be an irritant. Handle with care.

-

4-(Dimethylamino)pyridine (DMAP): Toxic and an irritant. Avoid skin contact and inhalation.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[15][16][17][18]

References

- SATHEE. (n.d.). Finkelstein Reaction.

- Wikipedia. (n.d.). Finkelstein reaction.

- Grokipedia. (n.d.). Finkelstein reaction.

- Biosynth. (n.d.). 6-Iodohexanoic acid | 4224-63-9.

- Tiwari Academy Discussion Forum. (2024). How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process?

- BYJU'S. (n.d.). Finkelstein Reaction.

- Benchchem. (n.d.). tert-Butyl 6-oxohexanoate.

- (n.d.). Mild and Efficient Method for Preparation of tert-Butyl Esters.

- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- Who we serve. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.

- Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols.

- Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.

- ChemicalBook. (n.d.). tert-Butyl peroxy-2-ethylhexanoate synthesis.

- Chemsrc. (2025). tert-butyl hexanoate | CAS#:2492-18-4.

- Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

- (2025). Sodium iodide - SAFETY DATA SHEET.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- Guidechem. (n.d.). This compound | CAS No.67899-04-1 Synthetic Routes.

- ResearchGate. (n.d.). Figure S6. 1 H NMR spectrum of tert-butyl (6-iodohexyl)carbamate,.

- (n.d.). Sodium Iodide, Granular USP 5165 - SAFETY DATA SHEET.

- (n.d.). Sodium iodide - Safety Data Sheet.

- (n.d.). Sodium Iodide - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 6-iodo hexanoic acid.

- NIH. (n.d.). 6-Iodohexanoic acid | C6H11IO2 | CID 12827948 - PubChem.

- MySkinRecipes. (n.d.). This compound.

- Syntharo Fine Chemicals. (2025). 6-Iodohexanoic acid.

- Sigma-Aldrich. (n.d.). tert-Butyl 6-bromohexanoate | 65868-63-5.

- NIH. (n.d.). Tert-butyl 6-bromohexanoate | C10H19BrO2 | CID 11550568 - PubChem.

- MedchemExpress.com. (n.d.). tert-Butyl 6-bromohexanoate | PROTAC Linker.

- Benchchem. (n.d.). Assessing the Purity of Tert-butyl 6-bromohexanoate: A Comparative Guide for Researchers.

- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- ChemBK. (2024). tert-butyl 6-bromohexanoate.